molecular formula C12H12N4O3 B2791635 6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid CAS No. 1239742-13-2

6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid

Cat. No. B2791635
CAS RN: 1239742-13-2
M. Wt: 260.253
InChI Key: OZGOSTYBTKQRKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid, also known as MBTCA, is a heterocyclic compound that has been the subject of extensive scientific research due to its potential applications in pharmacology and medicinal chemistry.

Mechanism of Action

6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid exerts its pharmacological effects through the inhibition of various enzymes and proteins involved in cellular signaling pathways. Specifically, it has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of viral replication, and the suppression of bacterial growth. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid for lab experiments is its high purity, which allows for accurate and reproducible results. However, its low solubility in water can make it difficult to work with, and its potency can make it challenging to determine the optimal dosage for experiments.

Future Directions

There are many potential future directions for research on 6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid, including the development of new drugs based on its pharmacological properties, the investigation of its potential applications in the treatment of various diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration route for 6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid in various experimental models.
Conclusion:
In conclusion, 6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid is a promising compound with potential applications in pharmacology and medicinal chemistry. Its antitumor, antiviral, and antibacterial properties, as well as its anti-inflammatory and antioxidant effects, make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid can be synthesized through a multi-step process involving the condensation of 2-aminobenzoic acid with morpholine, followed by cyclization with triphosgene. The resulting compound is purified through recrystallization, yielding 6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid in high purity.

Scientific Research Applications

6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid has been the subject of extensive scientific research due to its potential applications in pharmacology and medicinal chemistry. It has been shown to have antitumor, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

6-morpholin-4-yl-1,2,4-benzotriazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c17-12(18)11-13-10-7-8(1-2-9(10)14-15-11)16-3-5-19-6-4-16/h1-2,7H,3-6H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGOSTYBTKQRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=NC(=N3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.